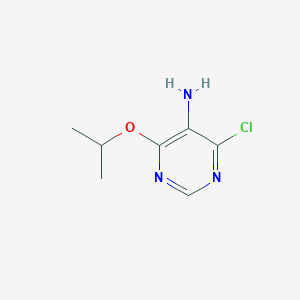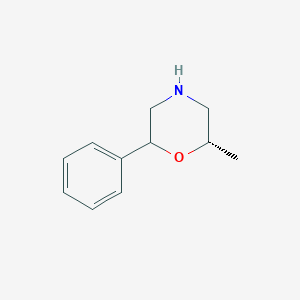
(2S)-2-methyl-6-phenylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-methyl-6-phenylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms The (2S) designation indicates the specific stereochemistry of the molecule, with the methyl group attached to the second carbon in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylacetonitrile and 2-methylmorpholine.
Formation of Intermediate: The phenylacetonitrile undergoes a nucleophilic substitution reaction with 2-methylmorpholine under basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized using a suitable catalyst, often a Lewis acid, to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
(2S)-2-methyl-6-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholines depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (2S)-2-methyl-6-phenylmorpholine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis, where it can induce chirality in the resulting products.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism by which (2S)-2-methyl-6-phenylmorpholine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-methylmorpholine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
6-phenylmorpholine: Lacks the methyl group at the second position, which may affect its stereochemistry and reactivity.
2,6-dimethylmorpholine: Contains an additional methyl group, which may influence its steric properties and reactivity.
Uniqueness
(2S)-2-methyl-6-phenylmorpholine is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(2S)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI 键 |
OEIVXYYFUJADLC-FTNKSUMCSA-N |
手性 SMILES |
C[C@H]1CNCC(O1)C2=CC=CC=C2 |
规范 SMILES |
CC1CNCC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
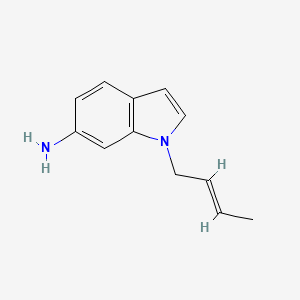
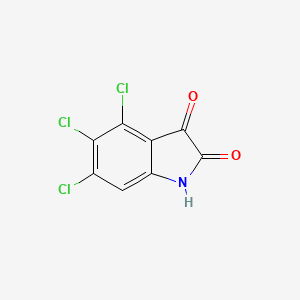

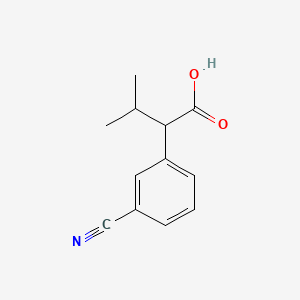






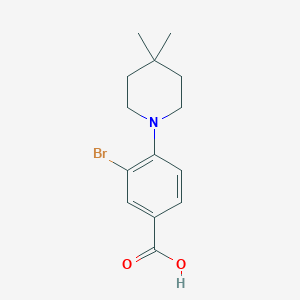
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
